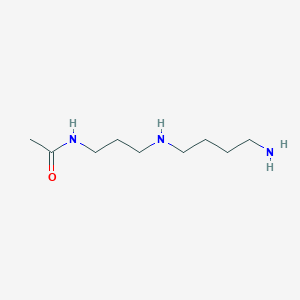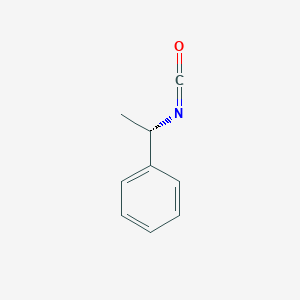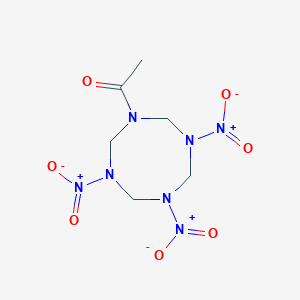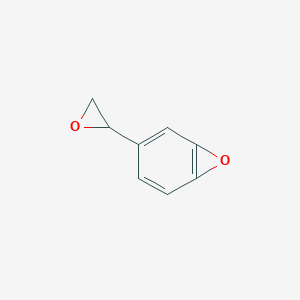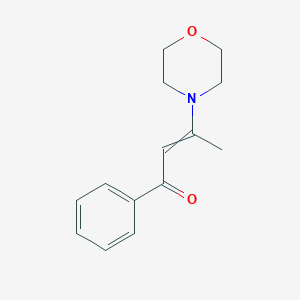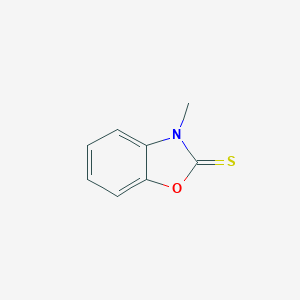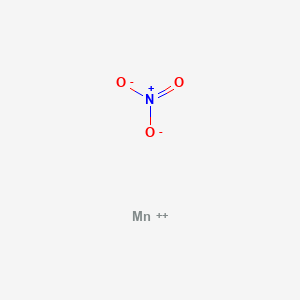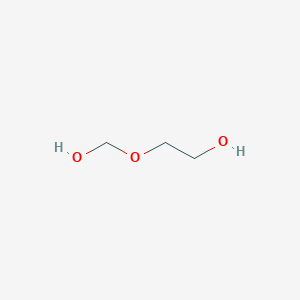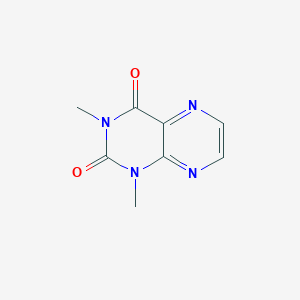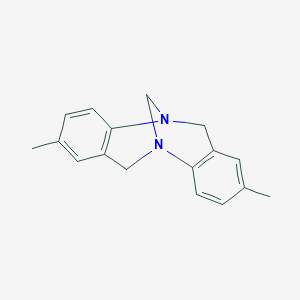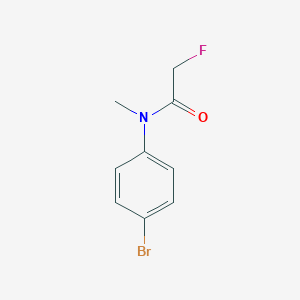
Tetrakis(2,2-dimethylpropyl)plumbane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(2,2-dimethylpropyl)plumbane, commonly known as TDP, is a chemical compound that has been extensively used in scientific research. It is a lead-based compound that is used in various applications ranging from catalysis to the synthesis of new materials. TDP has gained significant attention due to its unique properties and potential applications in various fields of research.
作用机制
The mechanism of action of TDP is not well understood. However, it is believed that TDP acts as a Lewis acid catalyst, facilitating the formation of new chemical bonds in various reactions. TDP has been shown to be an effective catalyst in various reactions such as the synthesis of polyesters and the polymerization of lactide.
生化和生理效应
TDP has not been extensively studied for its biochemical and physiological effects. However, studies have shown that TDP is not toxic to cells and does not cause significant cell death. TDP has also been shown to be biocompatible and can be used in various biomedical applications.
实验室实验的优点和局限性
TDP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. TDP is also an effective catalyst in various reactions, making it an ideal candidate for catalytic studies. However, TDP has some limitations. It is a lead-based compound, which raises concerns about its toxicity and environmental impact. TDP is also relatively expensive, which limits its use in some research applications.
未来方向
There are several future directions for research involving TDP. One potential application is in the synthesis of new materials such as metal-organic frameworks and polymers. TDP can also be used in the development of new catalytic reactions and in the study of reaction mechanisms. Further research is needed to fully understand the biochemical and physiological effects of TDP and to explore its potential applications in biomedicine. Additionally, research is needed to develop more eco-friendly and cost-effective methods for the synthesis of TDP.
合成方法
The synthesis of TDP involves the reaction between lead acetate and 2,2-dimethylpropylmagnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere of nitrogen or argon gas. The resulting product is a white crystalline powder that is soluble in organic solvents such as toluene and hexane.
科学研究应用
TDP has been extensively used in scientific research due to its unique properties. It is a highly stable compound that can withstand high temperatures and pressures, making it an ideal candidate for catalytic reactions. TDP has been used in the synthesis of various materials such as polymers, ceramics, and metal-organic frameworks.
属性
CAS 编号 |
13406-13-8 |
|---|---|
产品名称 |
Tetrakis(2,2-dimethylpropyl)plumbane |
分子式 |
C20H44Pb |
分子量 |
492 g/mol |
IUPAC 名称 |
tetrakis(2,2-dimethylpropyl)plumbane |
InChI |
InChI=1S/4C5H11.Pb/c4*1-5(2,3)4;/h4*1H2,2-4H3; |
InChI 键 |
OOIWEUIPKCAUQS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C |
规范 SMILES |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



